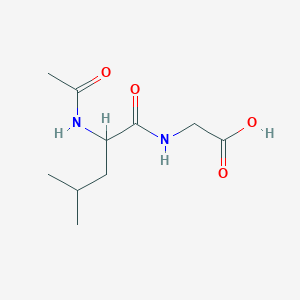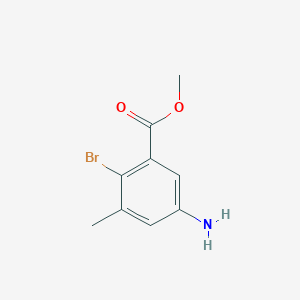
Ac-Leu-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Leu-Gly-OH: is a peptide composed of three amino acid residues: acetylated leucine (Leu), glycine (Gly), and hydroxyl (OH). Its structure consists of the following sequence: N-acetyl-leucyl-glycine. The compound is commonly used in biochemical research, peptide synthesis, and protein engineering.
Vorbereitungsmethoden
a. Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS): The most common method for preparing peptides involves SPPS. In this approach, the peptide chain is assembled step-by-step on a solid support (usually a resin) using protected amino acids. Ac-Leu-Gly-OH can be synthesized by coupling N-acetyl-leucine and glycine sequentially.
Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. this method is less efficient for longer peptides.
b. Reaction Conditions
Coupling Reagents: Common coupling reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Protecting Groups: To prevent unwanted side reactions during peptide synthesis, protecting groups are used for the amino and carboxyl termini.
Deprotection: Removal of protecting groups is typically achieved using acid (e.g., trifluoroacetic acid) or base (e.g., piperidine).
c. Industrial Production Methods
While this compound is not produced industrially on a large scale, its synthesis follows similar principles as other peptides. Researchers and companies may prepare it as needed for specific applications.
Analyse Chemischer Reaktionen
Ac-Leu-Gly-OH can undergo various chemical reactions:
Hydrolysis: The peptide bond between leucine and glycine can be hydrolyzed under acidic or basic conditions.
Amidation: Conversion of the carboxyl group (COOH) to an amide (CONH) can occur.
Esterification: Acetylation of the amino terminus forms the N-acetyl group.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and acetylating agents (e.g., acetic anhydride).
Wissenschaftliche Forschungsanwendungen
Ac-Leu-Gly-OH finds applications in:
Peptide Screening: It is discovered through peptide screening methods, which are essential for studying protein interactions, functional analysis, and epitope mapping.
Drug Development: Researchers explore its potential as a lead compound or as part of larger peptides with specific biological activities.
Wirkmechanismus
The exact mechanism of action for Ac-Leu-Gly-OH remains an area of ongoing research. It may interact with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While Ac-Leu-Gly-OH is unique due to its specific sequence, it shares similarities with other dipeptides and tripeptides. Some similar compounds include:
Ac-Pro-Leu-Gly-OH: Another peptide with a similar structure, composed of N-acetyl-prolyl-leucyl-glycine .
N-Acetylglycine (NAGly):
Eigenschaften
IUPAC Name |
2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFVYSSHGGOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)

![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)





![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)





